REACTION_CXSMILES
|
N1CCCCC1.[CH2:7]([O:9][C:10](=[O:15])[CH2:11][C:12](O)=O)[CH3:8].[CH3:16][C:17]1[N:22]=[CH:21][C:20](C=O)=[CH:19][CH:18]=1.Cl>N1C=CC=CC=1>[CH2:7]([O:9][C:10](=[O:15])[CH:11]=[CH:12][C:20]1[CH:21]=[N:22][C:17]([CH3:16])=[CH:18][CH:19]=1)[CH3:8]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=N1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
by shaking with diethyl ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
EXTRACTION
|
Details
|
After extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=CC=1C=NC(=CC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.8 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |